molecular formula C18H22N2O B12748468 (+-)-2,3,3a,4,5,6-Hexahydro-3,6,6-trimethyl-3,7a-diazacyclohepta(jk)fluoren-7(1H)-one CAS No. 87255-57-0

(+-)-2,3,3a,4,5,6-Hexahydro-3,6,6-trimethyl-3,7a-diazacyclohepta(jk)fluoren-7(1H)-one

Cat. No.: B12748468
CAS No.: 87255-57-0
M. Wt: 282.4 g/mol
InChI Key: TXCGQVDBXSSSAF-UHFFFAOYSA-N
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Description

(±)-2,3,3a,4,5,6-Hexahydro-3,6,6-trimethyl-3,7a-diazacyclohepta(jk)fluoren-7(1H)-one is a complex organic compound with a unique structureThe compound’s molecular formula is C18H22N2O, and it has a molecular weight of 282.3801 .

Preparation Methods

The synthesis of (±)-2,3,3a,4,5,6-Hexahydro-3,6,6-trimethyl-3,7a-diazacyclohepta(jk)fluoren-7(1H)-one involves several steps. The synthetic routes typically include the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, which are usually commercially available or can be synthesized through known methods.

    Reaction Conditions: The reaction conditions involve specific temperatures, solvents, and catalysts to facilitate the formation of the desired compound.

    Industrial Production: Industrial production methods may involve scaling up the laboratory synthesis to produce larger quantities of the compound. This often requires optimization of reaction conditions and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

(±)-2,3,3a,4,5,6-Hexahydro-3,6,6-trimethyl-3,7a-diazacyclohepta(jk)fluoren-7(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, where it reacts with oxidizing agents to form oxidized products.

    Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, leading to reduced forms of the compound.

    Substitution: Substitution reactions involve the replacement of one functional group with another. Common reagents used in these reactions include halogens, acids, and bases.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different products compared to reduction or substitution reactions.

Scientific Research Applications

(±)-2,3,3a,4,5,6-Hexahydro-3,6,6-trimethyl-3,7a-diazacyclohepta(jk)fluoren-7(1H)-one has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: In biological research, it may be used to study enzyme interactions, cellular processes, and metabolic pathways.

    Industry: Industrial applications may include the production of specialty chemicals, pharmaceuticals, and materials with unique properties.

Mechanism of Action

The mechanism of action of (±)-2,3,3a,4,5,6-Hexahydro-3,6,6-trimethyl-3,7a-diazacyclohepta(jk)fluoren-7(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific context and application of the compound.

Comparison with Similar Compounds

(±)-2,3,3a,4,5,6-Hexahydro-3,6,6-trimethyl-3,7a-diazacyclohepta(jk)fluoren-7(1H)-one can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in their specific functional groups and properties. The uniqueness of (±)-2,3,3a,4,5,6-Hexahydro-3,6,6-trimethyl-3,7a-diazacyclohepta(jk)fluoren-7(1H)-one lies in its specific arrangement of atoms and the resulting chemical and biological activities.

Properties

CAS No.

87255-57-0

Molecular Formula

C18H22N2O

Molecular Weight

282.4 g/mol

IUPAC Name

4,8,8-trimethyl-4,10-diazatetracyclo[8.6.1.05,17.011,16]heptadeca-1(17),11,13,15-tetraen-9-one

InChI

InChI=1S/C18H22N2O/c1-18(2)10-8-15-16-13(9-11-19(15)3)12-6-4-5-7-14(12)20(16)17(18)21/h4-7,15H,8-11H2,1-3H3

InChI Key

TXCGQVDBXSSSAF-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC2C3=C(CCN2C)C4=CC=CC=C4N3C1=O)C

Origin of Product

United States

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